Enhanced Molecular Weight and Complexity Compared to Des-Methoxy Analog
The target compound (C8H8BrIO2, MW 342.96 g/mol) exhibits a 9.6% increase in molecular weight compared to the 4-des-methoxy analog 5-bromo-2-iodobenzyl alcohol (C7H6BrIO, MW 312.93 g/mol) . This difference, attributable to the presence of the 4-methoxy substituent, provides a distinct physical property profile and increased mass for analytical detection. The calculated logP for the target compound is expected to be lower than that of the more lipophilic 5-bromo-2-iodoanisole (XLogP3: 3.2) , a change relevant to applications where solubility or partition coefficient is a critical parameter.
| Evidence Dimension | Molecular Weight (g/mol) and Calculated Physicochemical Property |
|---|---|
| Target Compound Data | 342.96 g/mol |
| Comparator Or Baseline | 5-Bromo-2-iodobenzyl alcohol (CAS 199786-58-8): 312.93 g/mol; 5-Bromo-2-iodoanisole (CAS 791642-68-7): 312.93 g/mol, XLogP3: 3.2 |
| Quantified Difference | Target compound MW is +30.03 g/mol higher than both comparators; target compound LogP is predicted to be lower than that of 5-bromo-2-iodoanisole. |
| Conditions | Calculated values based on molecular formula and structure (ACD/Labs Software V11.02 for comparator data) |
Why This Matters
This differentiation is crucial for inventory management, analytical method development (LC-MS detection), and for projects requiring specific physicochemical property constraints where the methoxy group is a required pharmacophore or solubility-modifying element.
